![molecular formula C21H25FN2O3 B2644086 1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1396845-39-8](/img/structure/B2644086.png)
1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(2-phenoxyethyl)urea
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Description
1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(2-phenoxyethyl)urea is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a urea derivative with a tetrahydropyran ring and a phenoxyethyl group, which gives it unique properties that make it a promising candidate for drug development.
Scientific Research Applications
PPARα Agonism: The compound activates PPARα, a nuclear receptor involved in lipid metabolism, fatty acid oxidation, and inflammation regulation. This activity may have implications in treating dyslipidemia and metabolic disorders .
PPARγ Agonism: PPARγ activation is associated with insulin sensitization and adipogenesis. The compound’s agonistic effect on PPARγ could be relevant in diabetes management and obesity-related conditions .
PPARδ Agonism: PPARδ plays a role in lipid metabolism, energy homeostasis, and muscle function. The compound’s PPARδ agonism might contribute to enhancing endurance and promoting muscle health .
Anticancer Potential
While further research is needed, compounds with similar structural features have shown promise in cancer therapy. The presence of the fluorophenyl group and oxazole ring suggests potential antiproliferative effects. Investigating its impact on cancer cell lines could reveal valuable insights .
Chiral Stationary Phases
The compound’s triazine moiety could be utilized as a chiral stationary phase in chromatography. Chiral solvating agents based on similar structures have been employed for determining enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism .
Luminescent and Optical Properties
Exploring the compound’s optical properties, such as fluorescence or phosphorescence, could lead to applications in luminescent materials or optical switches. Its unique structure may offer advantages in these areas .
Tri-radical Cation Formation
The presence of the furan ring and the triazine scaffold suggests potential for radical cation formation. Investigating its behavior under specific conditions could reveal interesting properties for electron transfer processes or redox reactions .
properties
IUPAC Name |
1-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c22-18-8-6-17(7-9-18)21(10-13-26-14-11-21)16-24-20(25)23-12-15-27-19-4-2-1-3-5-19/h1-9H,10-16H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQHBBQBLKJJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCOC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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